molecular formula C21H19N3O3S B2540830 (E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide CAS No. 924819-62-5

(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide

Cat. No. B2540830
CAS RN: 924819-62-5
M. Wt: 393.46
InChI Key: LBQZFEZKZDONDK-HEHNFIMWSA-N
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Description

(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

  • Synthesis and Quantum Chemical Studies : Compounds structurally related to (E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide have been synthesized, such as N-(4-oxo-2-(o-tolyl)thiazolidin-3-yl)-2-((2-oxo-2H-chromen-4-yl)oxy)acetamide. These compounds are characterized using spectroscopic techniques and Density Functional Theory calculations, providing insights into molecular orbitals and atomic contributions (Al-Amiery et al., 2016).

  • Cyclocondensation Reactions : The related compound cyano-(4-oxo-3-phenylthiazolidin-2-ylidene)-acetic acid ethyl ester exhibits moderate antiviral activity. This highlights the potential biomedical applications of thiazolidinone derivatives in antiviral research (Kaminskyy et al., 2014).

  • Crystal Structure Analysis : The crystal structures of (oxothiazolidin-2-ylidene)acetamides, closely related to the target compound, have been described, providing valuable information for understanding the molecular arrangement and potential interactions (Galushchinskiy et al., 2017).

Biological Activities

  • Anticancer Activity : Some derivatives of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides have shown selective inhibition against certain cancer cell lines, indicating the potential of these compounds in anticancer drug development (Kryshchyshyn-Dylevych, 2020).

  • Antimicrobial Activity : Derivatives of 4-thiazolidinones, which are structurally similar to the target compound, have shown significant antimicrobial activities against various bacterial and fungal strains. This suggests their potential use in developing new antimicrobial agents (Krátký et al., 2017).

  • Hypoglycemic Activity : Certain derivatives exhibit significant hypoglycemic activity, indicating the potential of these compounds in the treatment of diabetes (Nikaljea et al., 2012).

  • QSAR Study for Anticancer Properties : A QSAR study of cytotoxic 2-(4-oxo-thiazolidin-2-ylidene)-2-cyano-N-arylacetamides has been conducted, offering insights into the antitumor properties of these compounds (George, 2012).

Additional Applications

  • Antifibrotic and Anticancer Activities : Amino(imino)thiazolidinone derivatives have been studied for their antifibrotic and anticancer activities, showcasing the versatility of thiazolidinone-based compounds in various therapeutic areas (Kaminskyy et al., 2016).

properties

IUPAC Name

(2E)-2-cyano-2-[5-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-13-4-3-5-15(10-13)24-20(26)18(28-21(24)17(12-22)19(23)25)11-14-6-8-16(27-2)9-7-14/h3-10,18H,11H2,1-2H3,(H2,23,25)/b21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQZFEZKZDONDK-HEHNFIMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N\2C(=O)C(S/C2=C(\C#N)/C(=O)N)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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